molecular formula C16H11BrO B14012147 2-Bromo-1-phenanthren-1-ylethanone CAS No. 26698-40-8

2-Bromo-1-phenanthren-1-ylethanone

Katalognummer: B14012147
CAS-Nummer: 26698-40-8
Molekulargewicht: 299.16 g/mol
InChI-Schlüssel: WILJFYMOVYNGTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-phenanthren-1-ylethanone is an organic compound with the molecular formula C16H11BrO It is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-phenanthren-1-ylethanone typically involves the bromination of phenanthrene derivatives. One common method is the bromination of 1-phenanthren-1-ylethanone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-phenanthren-1-ylethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or water.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted phenanthrene derivatives.

    Reduction: 1-phenanthren-1-ylethanol.

    Oxidation: Phenanthrene carboxylic acids or other oxidized phenanthrene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-phenanthren-1-ylethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes

Wirkmechanismus

The mechanism of action of 2-Bromo-1-phenanthren-1-ylethanone involves its interaction with various molecular targets. The bromine atom and the carbonyl group are key functional groups that participate in chemical reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-1-phenylethanone: A similar compound with a phenyl group instead of a phenanthrene group.

    2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Another brominated ketone with different substituents on the aromatic ring

Uniqueness

2-Bromo-1-phenanthren-1-ylethanone is unique due to its polycyclic aromatic structure, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

26698-40-8

Molekularformel

C16H11BrO

Molekulargewicht

299.16 g/mol

IUPAC-Name

2-bromo-1-phenanthren-1-ylethanone

InChI

InChI=1S/C16H11BrO/c17-10-16(18)15-7-3-6-13-12-5-2-1-4-11(12)8-9-14(13)15/h1-9H,10H2

InChI-Schlüssel

WILJFYMOVYNGTC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.